2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
The compound “2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide” is a thieno[3,2-d]pyrimidine derivative with a complex heterocyclic framework. Its structure comprises a tetrahydrothienopyrimidine core substituted with a benzyl group at position 3, a methyl group at position 6, and a keto group at position 2. The thioether linkage at position 2 connects to an acetamide moiety, which is further substituted with a 2,5-dimethoxyphenyl group.
For example, similar thienopyrimidine derivatives are synthesized via alkylation of 2-thiopyrimidin-4-ones with chloroacetamide intermediates under basic conditions (e.g., DMF and trimethylamine) at elevated temperatures (80°C), followed by purification via flash chromatography and recrystallization . Yields for such reactions typically range from 48% to 80%, depending on substituent complexity .
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-15-11-19-22(33-15)23(29)27(13-16-7-5-4-6-8-16)24(26-19)32-14-21(28)25-18-12-17(30-2)9-10-20(18)31-3/h4-10,12,15H,11,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYSZLKPATVKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound features a thienopyrimidine core, which is known for its diverse biological activities. The thienopyrimidine scaffold allows for various interactions with biological targets, including:
- Hydrogen bonding : The presence of amide and thiol groups facilitates hydrogen bonding with target proteins.
- Aromatic stacking : The benzyl and dimethoxyphenyl substituents can engage in π-π interactions with aromatic residues in proteins.
Antimicrobial Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 6.25 | |
| Klebsiella pneumoniae | 6.25 | |
| Pseudomonas aeruginosa | 12.5 | |
| Fusarium oxysporum | 12.5 |
This suggests that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Thienopyrimidines have been studied for their anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. The compound's structure allows it to potentially act as a topoisomerase inhibitor or a protein kinase inhibitor, both of which are crucial targets in cancer therapy:
- Topoisomerase Inhibition : Thienopyrimidines may interfere with DNA replication by inhibiting topoisomerase enzymes.
- Protein Kinase Inhibition : The presence of specific substituents can enhance the compound's ability to inhibit kinases involved in cancer signaling pathways.
Case Studies
- In Vivo Studies : A study evaluating the anticancer effects of thienopyrimidine derivatives demonstrated significant tumor reduction in xenograft models when treated with similar compounds. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- SAR Analysis : A comprehensive SAR study highlighted that modifications on the benzyl group significantly influenced the potency against various cancer cell lines. Electron-donating groups like methoxy enhanced activity compared to electron-withdrawing groups.
Comparison with Similar Compounds
Key Observations :
Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidine core differentiates it from dihydropyrimidine () or thiazolo[3,2-a]pyrimidine () analogs. The thienopyrimidine system may enhance π-π stacking interactions in biological targets compared to simpler dihydropyrimidines . Compounds with thiazolo[3,2-a]pyrimidine cores () exhibit higher melting points (243–246°C) than acetamide-linked derivatives (196–230°C), likely due to increased rigidity .
The benzyl group at position 3 may enhance lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
Table 2: Physicochemical and Functional Properties
Key Insights :
- Lipophilicity : The target compound’s estimated LogP (~3.5) balances lipophilicity and polarity, making it more drug-like than G1-4 (LogP ~4.1), which may face ADMET challenges .
- Bioactivity Potential: The dimethoxyphenyl and benzyl groups suggest interactions with hydrophobic enzyme pockets, common in kinase inhibitors. By contrast, dichlorophenyl derivatives () may exhibit stronger electrophilic interactions but higher toxicity risks .
Q & A
Q. Q1: What are the critical steps in synthesizing this thieno[3,2-d]pyrimidine derivative, and how can purity be ensured?
Methodological Answer:
- Core Synthesis: The thieno[3,2-d]pyrimidine core is typically prepared via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by functionalization of the thiol group at the 2-position .
- Key Steps:
- Intermediate Formation: Introduce the benzyl and methyl groups to the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF) .
- Thioacetamide Coupling: React the thiolated intermediate with N-(2,5-dimethoxyphenyl)acetamide via nucleophilic substitution, requiring anhydrous conditions and catalysts like EDCI/HOBt .
- Purity Assurance:
- Monitor reactions using TLC/HPLC .
- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
- Confirm purity (>95%) via elemental analysis (e.g., C, N, S content) and ¹H NMR (e.g., δ 12.50 ppm for NH protons) .
Advanced Synthesis: Reaction Optimization
Q. Q2: How can researchers optimize reaction yields when introducing the 2,5-dimethoxyphenylacetamide moiety?
Methodological Answer:
- Key Variables:
- Solvent Choice: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalysts: Employ coupling agents like EDCI or DCC with DMAP to improve acyl transfer efficiency .
- Yield Improvement:
- Pre-activate the carboxylic acid intermediate with HATU before coupling .
- Use excess N-(2,5-dimethoxyphenyl)acetamide (1.2–1.5 eq) to drive the reaction .
Structural Characterization
Q. Q3: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- Primary Techniques:
- ¹H/¹³C NMR: Identify key signals (e.g., δ 2.19 ppm for CH₃, δ 7.82 ppm for aromatic protons) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., m/z 344.21 observed vs. 344.10 calculated) .
- IR Spectroscopy: Detect carbonyl (C=O) stretches near 1680–1720 cm⁻¹ .
- Advanced Methods:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the thieno-pyrimidine core .
- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives .
Data Contradictions and Resolution
Q. Q4: How should researchers address discrepancies in elemental analysis (e.g., C/N/S content)?
Methodological Answer:
- Common Issues:
- Sample Purity: Contaminants (e.g., unreacted starting materials) skew results. Re-purify via recrystallization (ethanol/water) .
- Hydration/Solvation: Account for solvent residues (e.g., DMSO in ¹H NMR) by drying samples under vacuum .
- Troubleshooting:
- Cross-validate with combustion analysis and XPS for sulfur quantification .
- Repeat analyses in triplicate to assess reproducibility .
Biological Activity Profiling
Q. Q5: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Targeted Assays:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC₅₀ determination) .
- Controls:
- Include positive controls (e.g., staurosporine for kinase inhibition) .
- Validate solubility in DMSO/PBS to rule out false negatives .
Mechanistic Studies
Q. Q6: How can researchers elucidate the mechanism of action for this compound?
Methodological Answer:
- Approaches:
- Molecular Docking: Use software (AutoDock Vina) to predict binding to kinase ATP pockets .
- Kinetic Studies: Perform time-dependent inhibition assays to classify reversible/irreversible binding .
- Western Blotting: Assess downstream signaling (e.g., phosphorylation of ERK/AKT) .
- Advanced Tools:
- SPR (Surface Plasmon Resonance): Measure real-time binding affinity (KD) .
Safety and Handling
Q. Q7: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles .
- Ventilation: Use fume hoods during synthesis to avoid inhalation .
- First Aid:
- Skin contact: Wash with soap/water; seek medical attention for irritation .
- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Computational Modeling
Q. Q8: Which computational methods can predict the compound’s reactivity or metabolite pathways?
Methodological Answer:
- Tools:
- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to study thiol oxidation pathways .
- ADMET Prediction: Use SwissADME to forecast bioavailability and CYP450 interactions .
- Metabolite Prediction:
- Simulate Phase I metabolism (e.g., demethylation of methoxy groups) via GLORYx .
Methodological Training
Q. Q9: What training is essential for researchers working with this compound?
Methodological Answer:
- Core Skills:
- Organic Synthesis: Master multi-step reactions (e.g., SNAr, cyclocondensation) .
- Analytical Chemistry: Proficiency in NMR/MS data interpretation .
- Courses:
- Enroll in chemical biology methods (e.g., CHEM/IBiS 416) for assay design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
